(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with multiple hydroxyl groups and a unique structural arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps. One common approach is to start with a protected sugar derivative, which undergoes a series of reactions including glycosylation, deprotection, and functional group modifications. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its hydroxyl groups can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and functional group diversity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sugar derivatives with multiple hydroxyl groups and phenoxy substituents. Examples include:
- (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(2-hydroxyethyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(4-hydroxybutyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The uniqueness of (2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific arrangement of hydroxyl groups and phenoxy substituents. This unique structure allows for specific interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H32O11 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H32O11/c1-27-13-6-11(4-3-5-21)7-14(28-2)19(13)30-12(8-22)10-29-20-18(26)17(25)16(24)15(9-23)31-20/h6-7,12,15-18,20-26H,3-5,8-10H2,1-2H3/t12-,15-,16-,17+,18-,20-/m1/s1 |
InChI Key |
RDBOAAKTXOUVPA-UMMLXROUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CCCO |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)COC2C(C(C(C(O2)CO)O)O)O)OC)CCCO |
Origin of Product |
United States |
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